3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a pyrazole ring, and a carboxamide group
Preparation Methods
The synthesis of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common synthetic route includes the following steps:
Benzothiophene Synthesis: : The benzothiophene core can be synthesized through a cyclization reaction involving 2-mercaptobenzaldehyde and a suitable reagent, such as phosphorus oxychloride.
Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the benzothiophene core with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base.
Attachment of the Pyrazole Ring: : The pyrazole ring can be attached through a nucleophilic substitution reaction, where the pyrazole derivative acts as the nucleophile and reacts with the benzothiophene derivative.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: : Substitution reactions can occur at different positions on the benzothiophene ring, often involving halogenation or nitration reactions.
Common reagents and conditions used in these reactions include strong acids or bases, heat, and specific catalysts. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: : It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: : The compound's pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as malaria and leishmaniasis.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide stands out due to its unique structure and potential applications. Similar compounds may include other benzothiophene derivatives, pyrazole derivatives, and carboxamide derivatives. These compounds may share some similarities in their chemical properties and biological activities, but the specific arrangement of functional groups in this compound gives it distinct advantages and applications.
Properties
IUPAC Name |
3-chloro-N-(2,5-dimethylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-7-11(18(2)17-8)16-14(19)13-12(15)9-5-3-4-6-10(9)20-13/h3-7H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIZSBFHIGUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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